molecular formula NiSi B084514 Nickel;silicon CAS No. 12035-57-3

Nickel;silicon

Número de catálogo: B084514
Número CAS: 12035-57-3
Peso molecular: 86.778 g/mol
Clave InChI: PEUPIGGLJVUNEU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nickel;silicon is an intermetallic compound composed of nickel and silicon. It is known for its significant role in microelectronics, particularly in the formation of low-resistance contacts in semiconductor devices. Nickel silicide is valued for its low electrical resistivity, thermal stability, and compatibility with silicon-based technologies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nickel silicide can be synthesized through various methods, including solid-state reactions, diffusion processes, and rapid thermal annealing. One common approach involves depositing a thin layer of nickel onto a silicon substrate, followed by annealing at high temperatures to promote the formation of nickel silicide . The transition sequence typically follows the formation of nickel-rich silicides (Ni2Si) to nickel monosilicide (NiSi) and finally to nickel disilicide (NiSi2) at higher temperatures .

Industrial Production Methods: In industrial settings, nickel silicide is often produced using magnetron sputtering, where a nickel target is bombarded with high-energy ions to deposit a thin film of nickel onto a silicon wafer. This is followed by annealing to form the desired silicide phase . Another method involves ion beam mixing, where ions are used to mix nickel and silicon at the interface, promoting silicide formation .

Análisis De Reacciones Químicas

Formation of Nickel Silicides

Nickel silicides form through solid-state reactions between nickel and silicon, often via thermal annealing or diffusion processes. Key compounds include Ni₃Si, Ni₂Si, NiSi, and NiSi₂, with phase transitions dependent on temperature and stoichiometry .

Reaction Pathways

  • Ni → Ni₂Si → NiSi → NiSi₂ : Sequential phase transitions occur during annealing of Ni films on Si substrates:

    • Ni₂Si forms at 250°C

    • NiSi forms at 350°C

    • NiSi₂ forms at 800°C .

  • Direct Synthesis : Shock-initiated reactions in 1:1 atomic percent Ni/Si mixtures require a thermal energy threshold (~5% above baseline) to trigger bulk melting and full reaction .

Silicide PhaseElectrical Resistivity (μΩ·cm)Melting Point (°C)
NiSi10.5–18966
Ni₂Si24–301,300
NiSi₂34–50993

Catalytic Reactions Involving Nickel Silicides

Nickel silicides serve as efficient catalysts in organic transformations, outperforming pure nickel in stability and activity .

Key Reactions

  • Hydrogenation/Dehydrogenation : Ni-Si nanocatalysts reduce nitroarenes, carbonyls, and nitriles with TOF > 1,000 h⁻¹ and enable H₂ storage via acceptorless dehydrogenation of N-heterocycles .

  • Si–H Bond Insertion : Ni-catalyzed reductive cyclization of 1,1-dichloroalkenyl silanes forms five- or six-membered silacycles (e.g., 91% yield for six-membered rings) .

  • Alkyne Functionalization : Ni silicides catalyze chemodivergent reactions of silacyclobutanes with internal alkynes, achieving ligand-controlled selectivity .

Mechanism of Catalysis

  • Thermal Reduction : Ni nanoparticles reduce SiO₂ at <1,000°C, forming Ni₃₁Si₁₂ or Ni₂Si phases .

  • Surface Segregation : Sn impurities in Si nanowires localize at silicide interfaces, altering electronic properties .

Defect-Mediated Growth

  • Nanowire Silicidation : In situ TEM studies reveal Ni diffusion into Si nanowires is hindered by defects, leading to nonuniform silicide layers. At 600°C , linear silicide growth occurs at 4.2 nm/s .

  • Electrochemical Etching : NiSi replaces noble metals in metal-assisted chemical etching (MACE) of Si, enabling anisotropic etching with smooth surfaces (Ra < 2 nm) .

Enthalpy of Reaction

Shock-initiated Ni/Si reactions exhibit a sharp energy threshold:

  • ΔH ≈ 46.4 kcal/mol for bulk reaction completion .

  • Lower energies result in surface-limited reactions .

Diffusion Kinetics

  • Activation Energy : Ni diffusion in Si NWs is temperature-dependent, with Arrhenius behavior observed between 400–600°C .

  • Defect Impact : High-defect regions reduce Ni diffusion rates by ~30% , retarding silicide formation .

Aplicaciones Científicas De Investigación

Properties of Nickel Silicide

Nickel silicides exhibit several notable properties that enhance their utility:

  • Electrical Conductivity : Nickel silicides have low electrical resistivity, with values ranging from 10.5 to 50 μΩ·cm depending on the specific silicide variant (e.g., NiSi has a resistivity of 10.5–18 μΩ·cm) .
  • Thermal Stability : These compounds are thermally stable, making them suitable for high-temperature applications.
  • Chemical Resistance : Nickel silicides demonstrate good resistance to oxidation and corrosion, which is crucial in harsh environments.

Preparation Methods

Nickel silicides can be synthesized through various methods:

  • Solid-State Reaction : Involves heating nickel and silicon together to form the silicide.
  • Diffusion : Nickel is deposited onto silicon substrates, followed by annealing to facilitate the reaction.
  • Ion Beam Mixing : A technique that uses ion beams to induce reactions between nickel and silicon at the atomic level .

Applications in Microelectronics

One of the primary applications of nickel silicide is in the microelectronics industry:

  • Contact Materials : Nickel monosilicide (NiSi) is widely used as a contact material in semiconductor devices due to its low resistivity and compatibility with silicon substrates. It reduces thermal budgets during processing, which is essential for modern integrated circuits .
  • Interconnects : Nickel silicides serve as effective interconnect materials in CMOS technology, providing low-resistance paths that enhance device performance.

Industrial Applications

Beyond microelectronics, nickel silicides find applications in various industrial sectors:

  • Coatings for Superalloys : Nickel silicides are explored as protective coatings for nickel-based superalloys used in aerospace and power generation due to their excellent oxidation resistance .
  • Catalysts : Research indicates that nickel silicide nanoparticles can act as catalysts for hydrogenation reactions, offering an alternative to traditional catalysts like Raney nickel .

Case Study 1: Microelectronic Devices

In a study examining the use of NiSi in semiconductor fabrication, researchers demonstrated that using NiSi contacts resulted in improved electrical performance and reduced thermal stress during device operation. The study highlighted how NiSi's properties enable smaller feature sizes in advanced semiconductor nodes.

Case Study 2: Aerospace Applications

Aerospace components coated with nickel silicide exhibited enhanced performance under extreme temperatures and corrosive environments. Testing showed that these coatings significantly extended the lifespan of critical engine components compared to traditional materials.

Comparación Con Compuestos Similares

Propiedades

Número CAS

12035-57-3

Fórmula molecular

NiSi

Peso molecular

86.778 g/mol

Nombre IUPAC

nickel;silicon

InChI

InChI=1S/Ni.Si

Clave InChI

PEUPIGGLJVUNEU-UHFFFAOYSA-N

SMILES

[Si].[Ni]

SMILES canónico

[Si].[Ni]

Sinónimos

Nickel silicide (NiSi)

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.